molecular formula C15H22N6O13P2 B12780965 8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester CAS No. 151898-25-8

8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester

Cat. No.: B12780965
CAS No.: 151898-25-8
M. Wt: 556.32 g/mol
InChI Key: YXPVCOGBORSVTN-XWPVMSEFSA-N
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Description

8-Amino-cyclic Adenosine Diphosphate-ribose is a modified nucleoside that plays a significant role in cellular signaling It is a derivative of cyclic adenosine diphosphate ribose, which is known for its ability to mobilize intracellular calcium ions

Preparation Methods

The synthesis of 8-Amino-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the regio- and stereoselective N1-glycosylation of protected 8-bromoinosine The reaction conditions typically involve the use of pyridine and molecular sieves to promote metaphosphate formation and intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Amino-cyclic Adenosine Diphosphate-ribose undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or thiol-substituted compounds .

Comparison with Similar Compounds

8-Amino-cyclic Adenosine Diphosphate-ribose can be compared with other similar compounds such as:

The uniqueness of 8-Amino-cyclic Adenosine Diphosphate-ribose lies in its specific amino modification, which enhances its stability and specificity as a research tool and potential therapeutic agent .

Properties

CAS No.

151898-25-8

Molecular Formula

C15H22N6O13P2

Molecular Weight

556.32 g/mol

IUPAC Name

[(2S,5R)-5-[8-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-6-imino-2,3-dihydropurin-9-yl]-4-hydroxy-2,5-dihydrofuran-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C15H22N6O13P2/c16-11-8-12(18-4-20(11)14-10(25)9(24)7(2-22)33-14)21(15(17)19-8)13-6(23)1-5(32-13)3-31-36(29,30)34-35(26,27)28/h1,5,7,13-14,16,18,22-25H,2-4H2,(H2,17,19)(H,29,30)(H2,26,27,28)/t5-,7+,13+,14+/m0/s1

InChI Key

YXPVCOGBORSVTN-XWPVMSEFSA-N

Isomeric SMILES

C1NC2=C(C(=N)N1[C@H]3C(=C([C@H](O3)CO)O)O)N=C(N2[C@H]4C(=C[C@H](O4)COP(=O)(O)OP(=O)(O)O)O)N

Canonical SMILES

C1NC2=C(C(=N)N1C3C(=C(C(O3)CO)O)O)N=C(N2C4C(=CC(O4)COP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States

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